molecular formula C11H17NO B070256 Mexiletine CAS No. 180966-61-4

Mexiletine

Cat. No.: B070256
CAS No.: 180966-61-4
M. Wt: 179.26 g/mol
InChI Key: VLPIATFUUWWMKC-UHFFFAOYSA-N
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Description

Mexiletine is a medication primarily used to treat abnormal heart rhythms, chronic pain, and certain muscle stiffness conditions. It is a non-selective voltage-gated sodium channel blocker and belongs to the Class IB group of anti-arrhythmic medications . This compound is structurally similar to lidocaine but is orally active .

Mechanism of Action

Target of Action

Mexiletine, a class 1B antiarrhythmic agent, primarily targets the sodium channels in the heart . These channels play a crucial role in the initiation and conduction of electrical impulses, which are essential for maintaining a regular heart rhythm .

Mode of Action

This compound works by inhibiting the inward sodium current required for the initiation and conduction of impulses . This action reduces the rate of rise of the action potential, Phase 0 . By inhibiting sodium channels, this compound decreases the action potential duration and reduces refractoriness . This results in a decrease in Vmax in partially depolarized cells with fast response action potentials .

Biochemical Pathways

This compound affects the biochemical pathways involved in cardiac electrical activity. By inhibiting sodium channels, it interferes with the sodium influx during Phase 0 of the cardiac action potential . This action disrupts the normal sequence of electrical events in the heart, leading to a reduction in abnormal heart rhythms .

Pharmacokinetics

This compound is well absorbed and has a bioavailability of about 90% . It reaches peak plasma concentrations within 1 to 4 hours . The drug is weakly bound to plasma proteins (50-60%) and has a large volume of distribution, varying from 5 to 9 L/kg in healthy individuals . This compound is predominantly metabolized in the liver, mainly via CYP2D6 metabolism to inactive metabolites . It has an elimination half-life of approximately 10 to 12 hours .

Result of Action

The primary result of this compound’s action is the stabilization of the heart rhythm. By inhibiting the inward sodium current, this compound slows down the abnormal heart rhythm in the ventricles, allowing for a normal heart rhythm . This makes it effective in the treatment of documented life-threatening ventricular arrhythmias .

Action Environment

Various physiological, pathological, pharmacological, and environmental factors influence the disposition of this compound . Conditions such as myocardial infarction, congestive heart failure, and liver cirrhosis can affect the absorption and elimination of the drug . Additionally, certain medications and substances, including rifampicin, phenytoin, and cigarette smoking, can enhance the rate of elimination of this compound . Conversely, drugs like ciprofloxacin and propafenone decrease its rate of elimination . These factors can significantly influence the drug’s action, efficacy, and stability, often necessitating dosage adjustments .

Biochemical Analysis

Biochemical Properties

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . It achieves this reduced sodium current by inhibiting sodium channels . This interaction with sodium channels is a key aspect of its role in biochemical reactions.

Cellular Effects

This compound has fast onset and offset kinetics, meaning that they have little or no effect at slower heart rates, and more effects at faster heart rates . It shortens the action potential duration, reduces refractoriness, and decreases Vmax in partially depolarized cells with fast response action potentials . These effects influence cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with sodium channels. By inhibiting these channels, it reduces the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential . This can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

This compound’s effects can change over time in laboratory settings. For example, its antiarrhythmic effects can be observed shortly after administration, but these effects can diminish over time due to the drug’s fast onset and offset kinetics

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is metabolized in the liver via CYP2D6 and CYP1A2 to form inactive metabolites . This metabolism involves various enzymes and cofactors and can have effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is distributed throughout the body with a volume of distribution of 5 to 7 L/kg

Preparation Methods

Synthetic Routes and Reaction Conditions

Mexiletine can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with methylamine to yield this compound .

Industrial Production Methods

In industrial settings, this compound hydrochloride is often prepared as a slow-release reagent. The preparation involves sieving the materials, mixing, pelletizing, and tabletting or encapsulating. This method ensures both fast and slow-release features, high bioavailability, and a long-acting period .

Chemical Reactions Analysis

Types of Reactions

Mexiletine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Mexiletine has several scientific research applications:

    Chemistry: Used as a reference compound in the study of sodium channel blockers.

    Biology: Investigated for its effects on cellular sodium channels and its potential neuroprotective properties.

    Medicine: Extensively used in the treatment of ventricular arrhythmias, chronic pain, and myotonia.

    Industry: Utilized in the development of slow-release pharmaceutical formulations.

Comparison with Similar Compounds

Mexiletine is structurally and functionally similar to lidocaine, another Class IB antiarrhythmic agent. this compound is orally active, whereas lidocaine is typically administered intravenously . Other similar compounds include:

    Lidocaine: Used for local anesthesia and arrhythmias.

    Tocainide: Another oral antiarrhythmic agent with similar properties.

    Phenytoin: Primarily used as an anticonvulsant but also has antiarrhythmic properties.

This compound’s uniqueness lies in its oral bioavailability and its specific use in treating long QT syndrome, which is not a common indication for other similar compounds .

Properties

IUPAC Name

1-(2,6-dimethylphenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPIATFUUWWMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5370-01-4 (hydrochloride)
Record name Mexiletine [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID8048446
Record name Mexiletine
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Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.38e-01 g/L
Record name Mexiletine
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Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0. It achieves this reduced sodium current by inhibiting sodium channels. Mexiletine decreases the effective refractory period (ERP) in Purkinje fibers in the heart. The decrease in ERP is of lesser magnitude than the decrease in action potential duration (APD), which results in an increase in the ERP/APD ratio. It does not significantly affect resting membrane potential or sinus node automaticity, left ventricular function, systolic arterial blood pressure, atrioventricular (AV) conduction velocity, or QRS or QT intervals
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
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CAS No.

31828-71-4
Record name Mexiletine
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Record name Mexiletine [INN:BAN]
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Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
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Record name Mexiletine
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Record name Mexiletine
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Record name MEXILETINE
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Record name Mexiletine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203-205 °C, 203 - 205 °C
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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